molecular formula C24H27NO11 B020225 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole CAS No. 7497-97-4

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole

Cat. No. B020225
CAS RN: 7497-97-4
M. Wt: 505.5 g/mol
InChI Key: FCZMTVYNFKUPIF-GNADVCDUSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the conjugation of indole-3-acetic acid (IAA) with glucose, which has been shown to enhance the growth-promoting effect in plant tests compared to IAA alone. This synthesis is achieved via the fully benzylated glucopyranose, with the configuration confirmed by hydrolysis and NMR spectrum analysis (Keglević & Pokorný, 1969). Additionally, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl esters of phytohormonal acids have been synthesized using a modification of the Koenigs-Knorr method, highlighting the stereo-specific nature of these reactions (Khokhlov et al., 1981).

Molecular Structure Analysis

The molecular structure of glycosylated indoles and their derivatives plays a significant role in their biological activity. For instance, the solid-state structure of various glucopyranosyl esters has been determined through comprehensive structural analyses combining experimental and theoretical methods. These analyses provide insights into the conformations and interactions at the molecular level, which are essential for understanding the chemical behavior and biological activity of these compounds (Gubica et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been synthesized as part of a study on O-glycosides of N-hydroxyindole, where indoles with electron-withdrawing substituents interacted with acyl halogenoses in the presence of alkaline reagents (Lavrenov, Korolev, & Preobrazhenskaya, 2010).

Biological Activities and Applications

  • It has been involved in the preparation of 1-(2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl)indoline, indicating its potential in stereospecific syntheses from D-glucopyranose and indoline, and for deriving acetylated glucosylamines (Magnin, Pachler, & Stephen, 1969).
  • In the synthesis of N-glycosides from Ginkgo biloba, derivatives of this compound showed potential anti-inflammatory activities, evidenced by decreased levels of interleukin (IL)-6, nitric oxide synthase (iNOS), and cyclooxygenase (COX)-2 in stimulated cells (Cheng et al., 2020).

Reactions and Derivatives

  • Its reactions with glycosyl halides in the presence of silver oxide have been studied, leading to the formation of various derivatives, indicating its versatility in organic synthesis (Sokolova, Shevchenko, & Preobrazhenskaya, 1980).

Agricultural and Plant Research

  • It has been used in the synthesis of 1-O-(indol-3'-ylacetyl)-beta-D-glucopyranose, showing higher activity than indol-3-ylacetic acid in plant-section elongation tests, indicating its potential in agricultural research (Keglević & Pokorný, 1969).

Pharmaceutical Research

  • Research has explored its use in the regioselective synthesis of S-glycosides and S,N-diglycosides of 1,2-Dihydro-5-(1H-indol-2-yl)-1,2,4-triazole-3-thione, with some compounds showing strong antibacterial and antifungal activities (El Ashry et al., 2013).

Anticancer Research

  • Glyoxyl analogs of indole phytoalexins using derivatives of this compound were examined for their antiproliferative activity against human cancer cell lines, demonstrating its potential in cancer research (Kutschy et al., 2010).

properties

IUPAC Name

[(2R,3R,4S,5R,6S)-6-(1-acetylindol-3-yl)oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO11/c1-12(26)25-10-19(17-8-6-7-9-18(17)25)35-24-23(34-16(5)30)22(33-15(4)29)21(32-14(3)28)20(36-24)11-31-13(2)27/h6-10,20-24H,11H2,1-5H3/t20-,21-,22+,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZMTVYNFKUPIF-GNADVCDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole

CAS RN

7497-97-4
Record name 1H-Indole, 1-acetyl-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7497-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetyl-3-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1H-indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007497974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-acetyl-3-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-1H-indole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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